4-Bromo-6-methoxypyrazolo[1,5-A]pyridine
Description
4-Bromo-6-methoxypyrazolo[1,5-A]pyridine (CAS: 1207839-86-8) is a halogenated pyrazolo[1,5-a]pyridine derivative characterized by a bromine atom at position 4 and a methoxy group at position 4. Its molecular formula is C₈H₇BrN₂O, with a molecular weight of 227.06 g/mol . The compound is synthesized via cyclization reactions involving pyridinium-N-imines and alkynes, as demonstrated in the preparation of related pyrazolo[1,5-a]pyridine derivatives . Pyrazolo[1,5-a]pyridine scaffolds are pharmacologically significant due to their metabolic stability and structural similarity to indole and purine cores .
Properties
IUPAC Name |
4-bromo-6-methoxypyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-4-7(9)8-2-3-10-11(8)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKOIVXIZPPZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=CC=N2)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 3-bromo-5-methoxypyridine.
Reaction with 2-Chloropropionitrile: 3-Bromo-5-methoxypyridine is reacted with 2-chloropropionitrile in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 20-30°C for 8 hours.
Cyclization: The resulting intermediate undergoes cyclization by heating with diazabicycloundecene (DBU) at 50-60°C for 20 hours to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in industrial reactors with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxypyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemical Properties and Structure
4-Bromo-6-methoxypyrazolo[1,5-A]pyridine has the following chemical properties:
- Molecular Formula: C8H7BrN2O
- Molecular Weight: 227.06 g/mol
- CAS Number: 1207557-36-5
The compound features a pyrazolo[1,5-A]pyridine core, which is significant for its biological activity. The presence of a bromine atom and a methoxy group contributes to its pharmacological properties.
Kinase Inhibition
One of the primary applications of this compound is as an inhibitor of specific protein kinases. Protein kinases are crucial in regulating various cellular processes, including growth and differentiation. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancers.
- AXL and c-MET Kinase Inhibition: Research indicates that derivatives of pyrazolo[1,5-A]pyridine can selectively inhibit AXL and c-MET kinases. These kinases are involved in cancer progression and metastasis. Inhibiting their activity may provide therapeutic benefits in treating advanced cancers .
Cancer Treatment
The compound has been investigated for its potential use in treating cancers that exhibit overexpression or mutations in the AXL or c-MET pathways. For instance:
- Selpercatinib Development: this compound serves as an intermediate in the synthesis of Selpercatinib (LOXO-292), a drug designed to target RET alterations in various cancers . This highlights the compound's significance in developing targeted therapies.
Case Study 1: AXL Inhibition in Lung Cancer
A study demonstrated that compounds related to this compound effectively inhibited AXL signaling pathways in lung cancer cell lines. The inhibition led to decreased cell proliferation and enhanced apoptosis, suggesting a promising avenue for lung cancer treatment .
Case Study 2: c-MET Targeting in Gastric Cancer
Another research effort explored the effects of pyrazolo[1,5-A]pyridine derivatives on gastric cancer cells with c-MET overexpression. The results indicated that these compounds could significantly reduce tumor growth and improve survival rates in preclinical models .
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Positional Isomers
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1207557-36-5): This isomer differs in bromine and methoxy group positions. It exhibits similar physicochemical properties (MW: 227.06) but distinct reactivity in synthesis. For example, in a reaction with ethyl propiolate, the 4-bromo-6-methoxy isomer (compound 10 ) was obtained in 7% yield, while the 6-bromo-4-methoxy isomer (compound 13 ) formed in 30% yield .
Halogenated Derivatives
- 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1260667-73-9): Replacement of the pyrazole ring with a triazole moiety increases nitrogen content (C₆H₃BrClN₃), impacting binding interactions in kinase inhibition .
Functionalized Derivatives
- Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1207557-35-4): The addition of an ester group (C₁₁H₁₁BrN₂O₃, MW: 299.12) improves solubility and serves as a precursor for prodrug development .
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS: 1207839-91-5): The aldehyde group (C₉H₇BrN₂O₂, MW: 255.07) enables conjugation reactions for probe design or targeted drug delivery .
Heterocyclic Analogues
- Imidazo[1,5-a]pyridine Derivatives : These compounds, such as 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine, exhibit superior antibacterial activity (MIC₅₀: 0.6–1.4 mg/mL) compared to pyrazolo[1,5-a]pyridines due to enhanced hydrophobic interactions . However, pyrazolo[1,5-a]pyridines show higher metabolic stability .
- Pyrazolo[1,5-a]pyrimidines : Substituting pyridine with pyrimidine (e.g., in IGF-1R inhibitors) improves cellular lipophilic ligand efficiency (LLE), enhancing drug-likeness .
Kinase Inhibition
Pyrazolo[1,5-a]pyridine derivatives outperform imidazo[1,2-a]pyridines in kinase inhibition. For example, replacing imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine in IGF-1R inhibitors increased cellular potency by 10-fold .
PDE4 Inhibition
Compound 18 (−)-6-[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone demonstrates dual PDE3/4 inhibition (PDE4B IC₅₀: 0.47 μM), highlighting the scaffold's versatility in anti-inflammatory drug design .
Antimicrobial Activity
While pyrazolo[1,5-a]pyridines are less potent than imidazo[1,5-a]pyridines (MIC₅₀: 0.6–1.4 mg/mL vs. 13.40–96.50 mM for papain inhibition), their lower cytotoxicity makes them preferable for prolonged therapies .
Data Tables
Table 2: Thermodynamic and Kinetic Parameters
Biological Activity
4-Bromo-6-methoxypyrazolo[1,5-A]pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrazolo-pyridine framework , characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 6-position of the pyrazolo ring. This unique structure contributes to its diverse biological activities, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism often involves:
- Binding to HIV-1 Reverse Transcriptase (RT) : Research indicates that this compound can inhibit the DNA-dependent DNA polymerase (DDDP) activity of HIV-1 RT, which is crucial for viral replication. The binding affinity and inhibition potency are influenced by structural modifications around the pyrazolo-pyridine core .
- Kinase Inhibition : It has been suggested that derivatives of this compound may act as inhibitors for various kinases, potentially impacting signaling pathways involved in cell growth and differentiation .
Biological Activity Overview
The biological activities associated with this compound include:
- Antiviral Activity : The compound has shown promising results in inhibiting HIV-1 RT with IC50 values around 150 µM against both wild-type and drug-resistant strains .
- Potential Anticancer Properties : As an intermediate in the synthesis of compounds targeting specific biological pathways, it may have applications in cancer therapy. Its structural analogs are being investigated for their effectiveness against various cancer-related targets .
Inhibition Studies
A series of studies have evaluated the inhibitory effects of this compound on HIV-1 RT. Key findings include:
| Compound | IC50 (µM) | Binding Site | Remarks |
|---|---|---|---|
| This compound | 150 | NNRTI Adjacent site | Effective against WT and resistant strains |
| Nevirapine (control) | <200 | NNRTI Binding Pocket | Standard reference for comparison |
| Other analogs | Varies | Various sites | Structural modifications impact potency |
These results indicate that minor changes in chemical structure can significantly influence biological activity.
Case Studies
- HIV-1 RT Inhibition : A study demonstrated that substitution at the 4-position improved inhibition potency against HIV-1 RT. The presence of the bromine atom was crucial for maintaining activity against drug-resistant mutants .
- Kinase Activity : Research into pyrazolo[1,5-a]pyridine derivatives has highlighted their potential as selective inhibitors of receptor tyrosine kinases (RTKs), which are implicated in numerous cancers. This suggests a pathway for developing targeted cancer therapies based on this compound's structure .
Q & A
Q. What advanced techniques stabilize labile intermediates in multi-step syntheses?
- Methodological Answer : Use low-temperature (-78°C) lithiation (e.g., LDA/THF) for sensitive intermediates. Protect reactive sites with trimethylsilyl (TMS) groups, which are cleaved under mild fluoride conditions. Continuous flow reactors enhance stability by minimizing exposure to ambient conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
